molecular formula C15H19N3O B12011973 N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide CAS No. 59843-76-4

N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B12011973
CAS No.: 59843-76-4
M. Wt: 257.33 g/mol
InChI Key: WJAMCEOKFOCDDF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide is an organic compound with the molecular formula C15H19N3O and a molecular weight of 257.338 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

59843-76-4

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-dimethyl-2-[3-(4-methylphenyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C15H19N3O/c1-11-5-7-13(8-6-11)14-9-10-18(16-14)12(2)15(19)17(3)4/h5-10,12H,1-4H3

InChI Key

WJAMCEOKFOCDDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2)C(C)C(=O)N(C)C

Origin of Product

United States

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